Kif18A-IN-7 was identified through a medicinal chemistry campaign aimed at optimizing initial hits that inhibit KIF18A activity. The compound is classified as a small-molecule inhibitor and is part of a broader category of kinesin inhibitors that are being explored for their potential in cancer treatment. Inhibition of KIF18A has been shown to activate the mitotic checkpoint, selectively inducing apoptosis in cancer cells that exhibit chromosomal instability .
The synthesis of Kif18A-IN-7 involves several steps typical of small-molecule drug development. Initial compounds were identified through high-throughput screening, followed by structure-activity relationship studies to refine their efficacy and selectivity against KIF18A.
Kif18A-IN-7's molecular structure features specific functional groups that facilitate binding to the KIF18A motor domain. While the exact structural formula is not provided in the search results, compounds in this class typically exhibit:
The molecular weight and other relevant physicochemical properties would be determined during characterization, typically showing favorable solubility and permeability profiles for cellular uptake.
Kif18A-IN-7 primarily acts through competitive inhibition of ATP binding to KIF18A, disrupting its motor function. This inhibition leads to:
Kif18A-IN-7 exerts its effects by:
Kif18A-IN-7 exhibits several key physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) would be employed to assess purity and stability over time.
The primary applications of Kif18A-IN-7 include:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5